molecular formula C13H11ClFN B8167868 3'-Chloro-6-fluoro-4-methyl-[1,1'-biphenyl]-3-amine

3'-Chloro-6-fluoro-4-methyl-[1,1'-biphenyl]-3-amine

Cat. No.: B8167868
M. Wt: 235.68 g/mol
InChI Key: PYQXQXVQYZXFMA-UHFFFAOYSA-N
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Description

3’-Chloro-6-fluoro-4-methyl-[1,1’-biphenyl]-3-amine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a chloro group at the 3’ position, a fluoro group at the 6 position, and a methyl group at the 4 position on the biphenyl structure, with an amine group at the 3 position. Biphenyl derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-6-fluoro-4-methyl-[1,1’-biphenyl]-3-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Halogenation: Introduction of the chloro and fluoro groups onto the biphenyl ring through electrophilic aromatic substitution reactions.

    Methylation: Introduction of the methyl group using Friedel-Crafts alkylation.

    Amination: Introduction of the amine group through nucleophilic aromatic substitution or reductive amination.

Industrial Production Methods

Industrial production of 3’-Chloro-6-fluoro-4-methyl-[1,1’-biphenyl]-3-amine may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-6-fluoro-4-methyl-[1,1’-biphenyl]-3-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The chloro and fluoro groups can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the positions ortho and para to the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of dehalogenated biphenyl derivatives.

    Substitution: Formation of substituted biphenyl derivatives with various functional groups replacing the halogens.

Scientific Research Applications

3’-Chloro-6-fluoro-4-methyl-[1,1’-biphenyl]-3-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.

Mechanism of Action

The mechanism of action of 3’-Chloro-6-fluoro-4-methyl-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the chloro and fluoro groups can participate in halogen bonding. These interactions can affect the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3’-Chloro-4-methyl-[1,1’-biphenyl]-3-amine: Lacks the fluoro group, which may affect its reactivity and biological activity.

    6-Fluoro-4-methyl-[1,1’-biphenyl]-3-amine: Lacks the chloro group, which may influence its chemical properties and applications.

    4-Methyl-[1,1’-biphenyl]-3-amine:

Uniqueness

3’-Chloro-6-fluoro-4-methyl-[1,1’-biphenyl]-3-amine is unique due to the presence of both chloro and fluoro groups, which can enhance its reactivity and interaction with biological targets. The combination of these substituents can lead to unique chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

5-(3-chlorophenyl)-4-fluoro-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFN/c1-8-5-12(15)11(7-13(8)16)9-3-2-4-10(14)6-9/h2-7H,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQXQXVQYZXFMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)C2=CC(=CC=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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